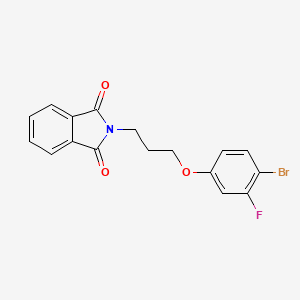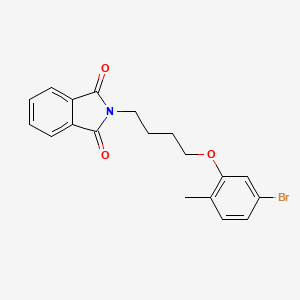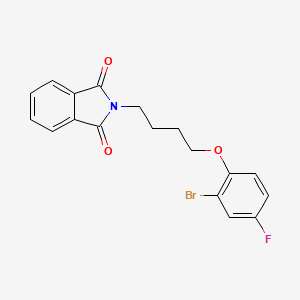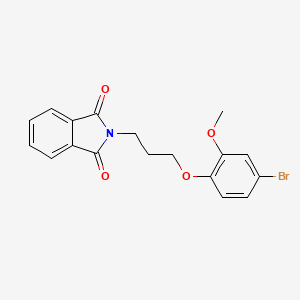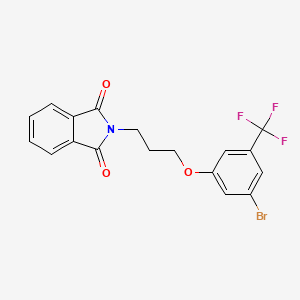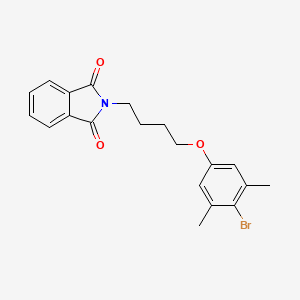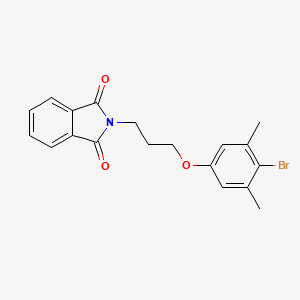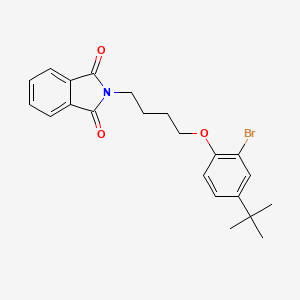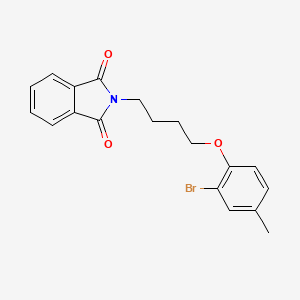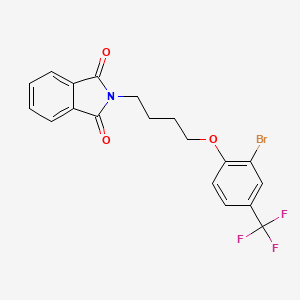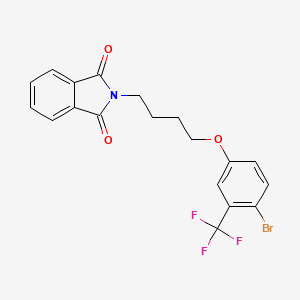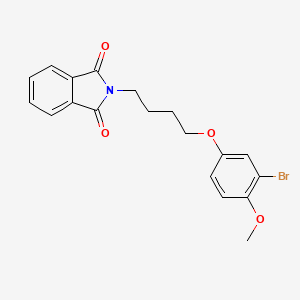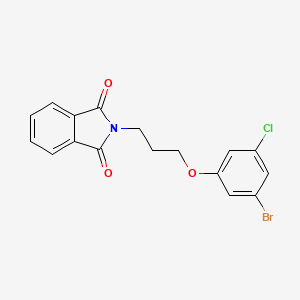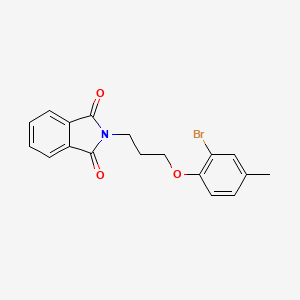
2-(3-(2-Bromo-4-methylphenoxy)propyl)isoindoline-1,3-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-(2-Bromo-4-methylphenoxy)propyl)isoindoline-1,3-dione is a synthetic organic compound characterized by the presence of a brominated phenoxy group attached to a propyl chain, which is further connected to an isoindoline-1,3-dione core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(2-Bromo-4-methylphenoxy)propyl)isoindoline-1,3-dione typically involves a multi-step process:
Bromination: The starting material, 4-methylphenol, undergoes bromination using bromine in the presence of a suitable solvent to yield 2-bromo-4-methylphenol.
Etherification: The brominated phenol is then reacted with 3-chloropropylamine in the presence of a base, such as potassium carbonate, to form 3-(2-bromo-4-methylphenoxy)propylamine.
Cyclization: The final step involves the reaction of 3-(2-bromo-4-methylphenoxy)propylamine with phthalic anhydride under reflux conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, improved catalysts, and more efficient purification techniques.
化学反应分析
Types of Reactions
2-(3-(2-Bromo-4-methylphenoxy)propyl)isoindoline-1,3-dione can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Reduction: The isoindoline-1,3-dione core can be reduced to isoindoline using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or thiourea in polar aprotic solvents.
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products Formed
Nucleophilic Substitution: Formation of substituted isoindoline-1,3-dione derivatives.
Oxidation: Formation of 2-(3-(2-bromo-4-carboxyphenoxy)propyl)isoindoline-1,3-dione.
Reduction: Formation of 2-(3-(2-bromo-4-methylphenoxy)propyl)isoindoline.
科学研究应用
2-(3-(2-Bromo-4-methylphenoxy)propyl)isoindoline-1,3-dione has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new therapeutic agents.
Materials Science: Used in the synthesis of novel polymers and materials with unique properties.
Biological Studies: Studied for its interactions with biological macromolecules and potential as a biochemical probe.
Industrial Applications: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
作用机制
The mechanism of action of 2-(3-(2-Bromo-4-methylphenoxy)propyl)isoindoline-1,3-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The brominated phenoxy group can participate in halogen bonding, while the isoindoline-1,3-dione core can engage in hydrogen bonding and π-π interactions. These interactions can modulate the activity of the target molecules, leading to the observed biological effects.
相似化合物的比较
Similar Compounds
- 2-(3-(2-Chloro-4-methylphenoxy)propyl)isoindoline-1,3-dione
- 2-(3-(2-Iodo-4-methylphenoxy)propyl)isoindoline-1,3-dione
- 2-(3-(2-Fluoro-4-methylphenoxy)propyl)isoindoline-1,3-dione
Uniqueness
2-(3-(2-Bromo-4-methylphenoxy)propyl)isoindoline-1,3-dione is unique due to the presence of the bromine atom, which can enhance its reactivity and binding affinity compared to its chloro, iodo, and fluoro analogs. The bromine atom’s size and electronegativity contribute to distinct chemical and biological properties, making this compound particularly valuable in research and industrial applications.
属性
IUPAC Name |
2-[3-(2-bromo-4-methylphenoxy)propyl]isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16BrNO3/c1-12-7-8-16(15(19)11-12)23-10-4-9-20-17(21)13-5-2-3-6-14(13)18(20)22/h2-3,5-8,11H,4,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOICSEDKDKQTOG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCCN2C(=O)C3=CC=CC=C3C2=O)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
